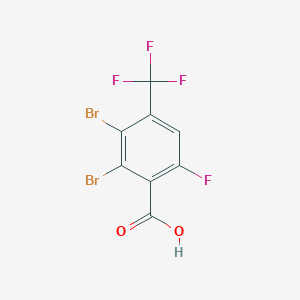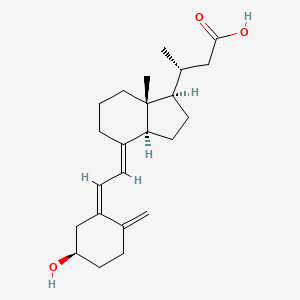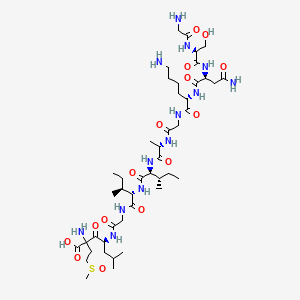
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) is a complex peptide compound with a molecular formula of C45H81N13O15S and a molecular weight of 1076.27 g/mol . This compound is characterized by its intricate structure, which includes multiple amino acids and a butanoic acid moiety. It is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) involves the stepwise assembly of amino acids through peptide bond formation. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the synthesis process. These machines can handle multiple synthesis steps, reducing the time and labor required for manual synthesis. The use of large-scale purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield individual amino acids.
Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized sulfone derivatives, reduced amino acids, and substituted peptides with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The methylsulfinyl group may also play a role in enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylthio)-, (2S)-(9CI): Similar structure but with a methylthio group instead of a methylsulfinyl group.
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfonyl)-, (2S)-(9CI): Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The uniqueness of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) lies in its specific peptide sequence and the presence of the methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C45H81N13O15S |
|---|---|
Molekulargewicht |
1076.3 g/mol |
IUPAC-Name |
(4S)-2-amino-4-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-6-methyl-2-(2-methylsulfinylethyl)-3-oxoheptanoic acid |
InChI |
InChI=1S/C45H81N13O15S/c1-9-24(5)35(42(69)51-21-34(63)53-28(17-23(3)4)37(64)45(49,44(71)72)14-16-74(8)73)58-43(70)36(25(6)10-2)57-38(65)26(7)52-33(62)20-50-39(66)27(13-11-12-15-46)55-40(67)29(18-31(48)60)56-41(68)30(22-59)54-32(61)19-47/h23-30,35-36,59H,9-22,46-47,49H2,1-8H3,(H2,48,60)(H,50,66)(H,51,69)(H,52,62)(H,53,63)(H,54,61)(H,55,67)(H,56,68)(H,57,65)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,35-,36-,45?,74?/m0/s1 |
InChI-Schlüssel |
UDWWNISPTLBNLO-ZBUPRGNKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
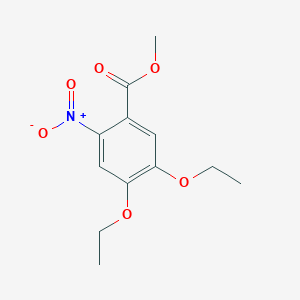
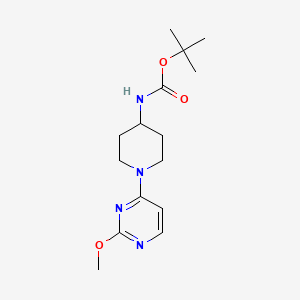
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
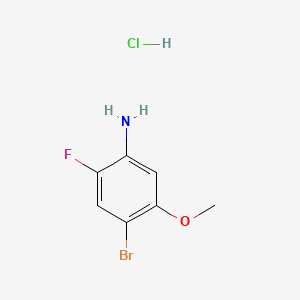
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)

